Isoosajin

Beschreibung

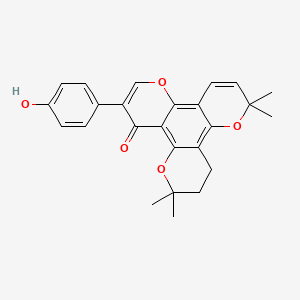

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5745-54-0 |

|---|---|

Molekularformel |

C25H24O5 |

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |

InChI |

InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3 |

InChI-Schlüssel |

FMCWKGDGAHVFMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C |

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Advanced Extraction Methodologies for Isoosajin

Identification of Primary Botanical and Microbial Sources of Isoosajin

This compound is predominantly of botanical origin, with its primary and most well-documented source being the Osage orange tree (Maclura pomifera). The fruit of this tree, in particular, is a rich reservoir of prenylated isoflavonoids, including this compound and its isomer, Osajin (B1677503). Research has confirmed the presence of these compounds in the fruit and wood of Maclura pomifera.

Other plant species belonging to the Fabaceae family are known to produce a wide array of isoflavonoids, and while closely related compounds have been identified, the presence of this compound itself is less definitively established in some. For instance, Derris scandens is a known source of numerous isoflavonoids, including scandenone and warangalone. While the closely related compound Osajin has been reported in this plant, the specific isolation of this compound is not as frequently cited. Similarly, Millettia thonningii is recognized for producing isoflavonoids like alpinumisoflavone and robustic acid, but is not considered a primary source of this compound.

Currently, there is no significant scientific literature identifying any microbial sources for the production of this compound. The biosynthesis of this complex isoflavonoid (B1168493) appears to be characteristic of higher plants, particularly within certain genera of the Moraceae and Fabaceae families.

Geographic and Ecological Distribution Patterns of this compound-Producing Organisms

The geographic and ecological distribution of this compound is directly linked to the habitats of its primary botanical source, Maclura pomifera, and other potential plant sources.

Maclura pomifera (Osage orange) : Native to the south-central United States, specifically the Red River drainage of Oklahoma, Texas, and Arkansas, as well as the Blackland Prairies and post oak savannas nih.gov. A disjunct population has also been noted in the Chisos Mountains of Texas nih.gov. Due to its use as a hedge and for windbreaks, it has been widely planted and has become naturalized across much of the contiguous United States and parts of southeastern Canada nih.gov. This deciduous tree is adaptable to a variety of habitats, including open fields, woodlands, and along fencerows nih.gov. It demonstrates remarkable tolerance to poor soils, drought, and challenging environmental conditions nih.govnih.gov. Ecologically, it is often found in floodplain forests, thickets, savannas, and disturbed woodlands researchgate.net.

Derris scandens : This woody climber has a broad distribution throughout Asia and Australia. It is found across the Indian subcontinent, Southeast Asia, Malesia, and Australasia nih.gov. Its habitat includes light forests, brushwood, and disturbed or abandoned cultivated areas wiley.com. It can be found at elevations up to 750 meters in various vegetation types, from open areas and grasslands to the edges of rice fields and mangrove forests wiley.comazom.comiastate.edu.

Millettia thonningii : This deciduous tree is native to tropical Africa, with a widespread distribution across West and Central Africa, including countries such as Nigeria, Ghana, Senegal, Cameroon, and the Democratic Republic of Congo semanticscholar.orgresearchgate.netmdpi.com. It thrives in lowland rainforests, gallery forests, savanna woodlands, and along riverbanks at elevations up to 1,500 meters semanticscholar.org. Ecologically, it is a species of savanna and secondary forests and is often associated with termite mounds mdpi.comnih.gov.

Optimization of Chromatographic and Spectroscopic Enrichment Techniques for this compound from Complex Biological Matrices

The isolation and purification of this compound from its natural sources, particularly the fruit of Maclura pomifera, involves a multi-step process that leverages various extraction and chromatographic techniques. The optimization of these methods is crucial for obtaining high-purity this compound for research and potential applications.

Advanced Extraction Methodologies:

Both conventional and modern extraction techniques are employed for the isolation of isoflavonoids like this compound from plant materials.

Conventional Methods : Maceration, percolation, and Soxhlet extraction are traditional methods that are still in use. Soxhlet extraction, a continuous process, is often more efficient than simple maceration, requiring less solvent and time.

Modern "Green" Techniques : To overcome the drawbacks of conventional methods, such as long extraction times and the use of large volumes of organic solvents, advanced techniques are increasingly being adopted. These include:

Ultrasound-Assisted Extraction (UAE) : This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process nih.govnih.gov.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction of target compounds nih.gov.

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Supercritical Fluid Extraction (SFE) : This method employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is considered a green technology as it avoids the use of organic solvents wiley.com.

Chromatographic and Spectroscopic Enrichment Techniques:

Following extraction, a series of chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of phytochemicals present in the crude extract.

Column Chromatography : This is a fundamental purification technique where the crude extract is passed through a stationary phase (e.g., silica gel) packed in a column. Different compounds in the mixture move at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the final purification and quantification of isoflavonoids. By selecting the appropriate column (e.g., C18) and mobile phase, high-resolution separation of this compound from other closely related compounds can be achieved.

Spectroscopic Analysis : For the structural elucidation and confirmation of the isolated this compound, various spectroscopic methods are employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are critical for determining the precise chemical structure of the molecule.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

The selection and optimization of the extraction solvent are also critical. For isoflavonoids, solvents such as ethanol, methanol, and ethyl acetate are commonly used. For instance, an ethyl acetate extract of Osage orange has been shown to contain a high concentration of osajin and pomiferin (B1679039). The choice of solvent and extraction method is often guided by the desired purity and yield of the final product.

Biosynthetic Pathways and Genetic Control of Isoosajin Production

Elucidation of Precursor Incorporation and Intermediary Metabolic Steps in Isoosajin Biosynthesis

The biosynthesis of isoflavonoids, the class to which this compound belongs, originates from the general flavonoid pathway. This pathway begins with the condensation of 4-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. wikipedia.org Naringenin chalcone is then isomerized to a flavanone (B1672756), such as naringenin or liquiritigenin, by chalcone isomerase. wikipedia.orgwikipedia.orgguidetopharmacology.orgthegoodscentscompany.com

A key step in isoflavonoid (B1168493) biosynthesis is the conversion of a flavanone into an isoflavone (B191592) skeleton. This is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone, yielding a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID or IFD) to produce the basic isoflavone structure. nih.govfrontiersin.org

For this compound, which is a prenylated isoflavone, further modifications involving the addition of prenyl groups are necessary. Prenylation is a common modification in the biosynthesis of many natural products and is catalyzed by prenyltransferases. While the specific prenylation steps leading to this compound have not been fully elucidated in publicly available literature, it is understood that isoflavone precursors undergo prenylation at specific positions on their A or B rings. The prenyl moiety is typically derived from dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), which are products of the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways.

Based on the structure of this compound, it is likely derived from an isoflavone precursor that undergoes prenylation. Osajin (B1677503), a related prenylated isoflavone also found in Maclura pomifera, has a similar structure and is often discussed alongside this compound. invivochem.comnih.govuni.lu The precise sequence of hydroxylation, O-methylation (if any), and prenylation reactions that convert a basic isoflavone into this compound remains an area requiring further detailed biochemical investigation.

Characterization of Specific Enzymatic Systems and Key Biosynthetic Genes Involved in this compound Formation

The enzymatic machinery for isoflavonoid biosynthesis is relatively well-studied in model legumes like soybean, where isoflavones are abundant. Key enzymes include:

Chalcone Synthase (CHS): Catalyzes the initial committed step of flavonoid biosynthesis. wikipedia.org

Chalcone Isomerase (CHI): Converts chalcones to flavanones. wikipedia.org

Isoflavone Synthase (IFS): Catalyzes the aryl migration step unique to isoflavonoid biosynthesis. nih.govfrontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID/IFD): Dehydrates the IFS product to form the isoflavone. nih.govfrontiersin.org

For the prenylation steps leading to this compound, specific prenyltransferases are required. These enzymes catalyze the transfer of a prenyl group from DMAPP or IPP to an acceptor molecule, in this case, likely an isoflavone intermediate. uni-freiburg.deuni-freiburg.denorman-network.com The regioselectivity of these prenyltransferases is crucial for determining the final structure of the prenylated compound. Identifying and characterizing the specific prenyltransferases responsible for the prenylation pattern observed in this compound is a key aspect of understanding its biosynthesis.

While the genes encoding the core enzymes of isoflavonoid biosynthesis (CHS, CHI, IFS, HID) have been identified and characterized in various plant species, the specific genes encoding the prenyltransferases and other modifying enzymes involved in this compound formation in Maclura pomifera are less extensively documented in general databases. Research focusing specifically on the molecular biology of secondary metabolism in Maclura pomifera would be necessary to fully characterize these genes and their corresponding enzymes.

Genetic Regulation and Transcriptional Control of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites in plants, including isoflavonoids, is a tightly regulated process influenced by developmental cues and environmental factors. frontiersin.orgcwru.edunih.govpsu.edu Genetic regulation of these pathways often involves transcription factors that control the expression of biosynthetic genes. frontiersin.org

In soybean, for instance, the expression of genes encoding enzymes in the isoflavonoid pathway is regulated by various transcription factors, and this regulation can be influenced by factors like light and pathogen attack. frontiersin.orgfrontiersin.org MicroRNAs (miRNAs) have also been shown to play a role in regulating isoflavone biosynthesis by targeting the transcripts of biosynthetic genes. frontiersin.org

For this compound production in Maclura pomifera, similar regulatory mechanisms are likely in place. The expression of genes encoding CHS, CHI, IFS, HID, and the specific prenyltransferases involved would be subject to transcriptional control. Environmental factors, such as light intensity, temperature, and nutrient availability, as well as developmental stage, could influence the expression levels of these genes and, consequently, the production of this compound. Research into the promoters and regulatory elements of the this compound biosynthetic genes, as well as the transcription factors that bind to them, is needed to fully understand the genetic regulation of this pathway in Maclura pomifera.

Biotechnological Strategies for Enhanced this compound Production through Metabolic Engineering Approaches

Metabolic engineering offers promising strategies to enhance the production of valuable plant secondary metabolites like this compound in host organisms, including plants themselves or heterologous microbial systems. nih.govwikipedia.orgconsensus.apppreprints.org The goal is to manipulate metabolic pathways to increase the flux towards the desired compound. wikipedia.org

Strategies for enhancing this compound production could include:

Overexpression of Rate-Limiting Enzymes: Identifying the enzyme(s) that control the slowest step in the this compound biosynthetic pathway and increasing their activity through gene overexpression could lead to higher production. wikipedia.org

Blocking Competing Pathways: Redirecting metabolic flux away from pathways that compete for the same precursors but lead to different end products can increase the availability of precursors for this compound biosynthesis. wikipedia.org

Heterologous Expression: Introducing the genes encoding the this compound biosynthetic enzymes into a heterologous host, such as Escherichia coli or yeast, could allow for controlled and potentially higher-level production in a fermentation system. nih.gov This requires the successful transfer and functional expression of all necessary genes, including those for the core isoflavone skeleton and the specific prenylation steps.

Enzyme Engineering: Modifying the catalytic properties of key enzymes, such as prenyltransferases, through directed evolution or rational design could improve their efficiency or alter their regioselectivity to favor this compound formation. wikipedia.orgunipd.itdiva-portal.org

Transcriptional Engineering: Manipulating the expression of transcription factors that regulate the this compound pathway could globally upregulate the biosynthetic machinery. frontiersin.orgcwru.edunih.govpsu.edu

While specific examples of metabolic engineering for this compound production are not widely reported, successful strategies in enhancing the production of other isoflavonoids and prenylated compounds suggest that these approaches hold potential for this compound as well. Challenges include the complexity of the pathway, the potential for metabolic bottlenecks, and the need to ensure the availability of activated prenyl donors (DMAPP and IPP). nih.gov

Data from metabolic engineering studies on other isoflavonoids can provide insights. For example, studies on increasing isoflavone production in soybean or other legumes have involved overexpression of IFS or manipulation of regulatory genes. nih.govfrontiersin.orgfrontiersin.org Applying similar principles to the this compound pathway, once its enzymes and genes are fully characterized, could lead to enhanced production yields.

Here is a table summarizing key enzymes and compounds potentially involved in this compound biosynthesis based on general isoflavonoid and prenylation pathways:

| Compound Name | Role in Pathway (Potential) | PubChem CID |

| This compound | Final product | 1069873 |

| Osajin | Related prenylated isoflavone | 95168 |

| Naringenin Chalcone | Intermediate in flavonoid biosynthesis | 5280960 |

| Naringenin | Flavanone precursor | 932 |

| Liquiritigenin | Flavanone precursor | 114829 |

| Isoflavone | Basic isoflavone skeleton (potential precursor) | 72304 |

| Isoflavone Synthase | Enzyme catalyzing flavanone to isoflavone conversion | - |

| Prenyltransferase | Enzyme catalyzing prenyl group addition | - |

| 4-Coumaroyl-CoA | Precursor | - |

| Malonyl-CoA | Precursor | - |

| Dimethylallyl Pyrophosphate (DMAPP) | Prenyl donor | - |

| Isopentenyl Pyrophosphate (IPP) | Prenyl donor | - |

Note: PubChem CIDs for enzymes (Isoflavone Synthase, Prenyltransferase) are not applicable as they are proteins, not small molecules. CIDs for CoA esters and pyrophosphates are complex and often represent the free acid or related forms; they are omitted here for clarity as they are general metabolic intermediates.

Further research is needed to fully delineate the specific enzymatic steps and genetic components dedicated to this compound biosynthesis in Maclura pomifera, which would pave the way for targeted metabolic engineering efforts to improve its sustainable production.

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Studies of Isoosajin

Total Synthesis Approaches for Isoosajin and its Structural Analogues

Total synthesis of this compound and its structural analogues has been explored through various chemical strategies. One approach involves heating natural compounds like osajin (B1677503) and isopomiferin (B1259345) in a mixture of acetic and sulfuric acid to synthesize their cyclized analogues, including this compound. unibs.itunipd.it The total synthesis of osajin, a structural isomer of this compound, and its analogues has been accomplished using key synthetic steps such as aldol (B89426) reactions, intramolecular iodoetherification/elimination sequences, and Suzuki coupling reactions to construct the tricyclic core. researchgate.net Chemoselective propargylation and Claisen rearrangement reactions have also been employed to obtain natural compounds like osajin. researchgate.net

Semi-Synthesis and Biotransformation Methodologies for Targeted this compound Derivatization

Semi-synthetic approaches are utilized for targeted derivatization of natural compounds like osajin, the precursor to this compound. One method involves reacting osajin with methanesulfonyl chloride in pyridine (B92270) to obtain a regioselective mono-methanesulfonate derivative. mdpi.comunipd.it This reaction primarily affects the hydroxyl group of the 4-hydroxyphenyl residue, while the 5-hydroxyl group remains largely unreactive due to strong intramolecular hydrogen bonding and steric hindrance. mdpi.com This semi-synthetic modification aims to explore the effects of increasing molecular bulkiness and introducing new hydrogen bond acceptors. mdpi.com Another semi-synthetic route involves the preparation of 4-methylbenzenesulfonate (B104242) derivatives of osajin and pomiferin (B1679039), as well as their cyclized this compound and isopomiferin analogues, by reacting the isoflavone (B191592) with 4-methylbenzenesulfonyl chloride in pyridine at room temperature. unibs.it

While the provided search results mention biotransformation in the context of natural products psu.edu, specific methodologies for the biotransformation of this compound for targeted derivatization were not detailed within the search snippets.

Rational Design and Synthesis of this compound Analogues for Investigating Biological Effects

Rational design plays a crucial role in the synthesis of this compound analogues to investigate their biological effects. This process often involves careful literature analysis and the design of new potential binders based on known active compounds. unibs.it Analogues can be synthesized from commercially available starting materials or derived from natural compounds through simple reactions. unibs.it For instance, semi-synthetic derivatives of isoflavones from Maclura pomifera, including tosylated this compound and isopomiferin analogues, have been synthesized and tested for their binding against G-quadruplex (G4) DNA sequences to understand how structural modifications influence selectivity and interaction mode. mdpi.comresearchgate.net The introduction of a methanesulfonate (B1217627) moiety on osajin was designed to explore the impact of extending the molecule's bulk in the phenyl region and modifying the hydrogen bonding profile, potentially leading to improved interaction with target enzymes like PDE5. mdpi.comunipd.it

Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Function Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling and structure-function analysis are employed to understand the relationship between the chemical structure of this compound derivatives and their biological activities. limu.edu.lywikipedia.org QSAR models aim to predict the biological activity of compounds based on their physicochemical properties or theoretical molecular descriptors. wikipedia.org These models can be regression-based for quantitative data or classification-based for categorical data. unibs.itwikipedia.org Common techniques for building linear QSAR models include multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) analysis. unibs.it

Structure-activity relationship (SAR) studies specifically identify the structural characteristics associated with biological activity. gardp.orgwikipedia.org By modifying the chemical structure of a compound, medicinal chemists can investigate how these changes affect its biological effect or potency. wikipedia.org For this compound and its analogues, SAR studies have been conducted in the context of their interaction with targets like G-quadruplex DNA and PDE5. mdpi.comunibs.itmdpi.com For example, studies on tosylated isoflavones, including this compound derivatives, have shown that this modification influences their selectivity towards G4 DNA and affects their interaction mode. mdpi.comresearchgate.net Preliminary in silico data on a methanesulfonate derivative of osajin suggested a more efficient interaction with PDE5 compared to the natural precursor. mdpi.comunipd.it

QSAR and SAR analyses are powerful tools in drug discovery, guiding the design and synthesis of new compounds with desired biological activities and helping to characterize existing molecules. limu.edu.lycollaborativedrug.com The success of QSAR models depends on the accuracy of input data, selection of appropriate descriptors and statistical tools, and rigorous validation. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Isoosajin

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation of Isoosajin and its Metabolites

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides accurate mass measurements, enabling the determination of elemental compositions of compounds and their fragments. This precision is critical for confirming the molecular formula of this compound and identifying potential metabolites. HRMS instruments, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), offer high mass resolving power and accuracy, allowing for the differentiation of ions with very similar nominal masses but different elemental compositions. uni-rostock.debioanalysis-zone.comlabmanager.com

The molecular formula of this compound has been determined as C₂₅H₂₄O₅, with a computed molecular weight of 404.16237386 Da. nih.gov HRMS analysis can confirm this exact mass, providing a high degree of confidence in the molecular formula.

Mass spectrometry also involves the fragmentation of ions, providing structural information based on the resulting fragment ions. savemyexams.comtutorchase.com The fragmentation pattern is unique to a compound's structure, and analyzing the mass-to-charge (m/z) ratios of these fragments can help in piecing together the molecule's architecture. savemyexams.comtutorchase.comraco.cat For this compound, studying its fragmentation pattern under different ionization conditions (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS)) can reveal characteristic cleavages related to its specific functional groups and ring systems. researchgate.netresearchgate.netmdpi.com

In the context of studying this compound in biological systems, HRMS is essential for identifying and characterizing its metabolites. Metabolites are often present at lower concentrations and may have structures subtly different from the parent compound (e.g., through hydroxylation, methylation, or glycosylation). The accurate mass measurements provided by HRMS allow for the proposal of elemental compositions for these modified species, and subsequent fragmentation analysis (MS/MS or MSn) can help in determining the sites of modification. nih.govlcms.cz ESI-MS has been used to study the interaction of this compound with G4 DNA, where signals corresponding to both unbound DNA and ligand, as well as interaction peaks, were detected. mdpi.comunibs.it Collision-induced dissociation (CID) experiments can further investigate the stability and fragmentation of these complexes. researchgate.netresearchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure, conformation, and configuration of organic molecules in solution. mdpi.com For a complex molecule like this compound, one-dimensional (1D) NMR experiments (¹H and ¹³C NMR) provide initial information about the types of protons and carbons present and their chemical environments. mdpi.com However, multidimensional NMR techniques are indispensable for assigning signals and establishing connectivity. mdpi.comulethbridge.calibretexts.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used. mdpi.comulethbridge.calibretexts.orgprinceton.educolumbia.edu COSY reveals correlations between protons that are coupled through typically two or three bonds. libretexts.orgprinceton.edu HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations). princeton.educolumbia.edu HMBC provides correlations between protons and carbons separated by two to four (or sometimes five) bonds, which is crucial for establishing connectivity across quaternary carbons and through multiple bonds, helping to build the carbon skeleton and identify the positions of substituents. princeton.educolumbia.edu

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number and types of protons, chemical environment |

| ¹³C NMR | Number and types of carbons, chemical environment |

| COSY (¹H-¹H) | Proton-proton connectivity through bonds (typically 2-3 bonds) |

| HSQC (¹H-¹³C) | Direct proton-carbon connectivity (1 bond) |

| HMBC (¹H-¹³C) | Long-range proton-carbon connectivity (2-4+ bonds) |

| NOESY (¹H-¹H) | Through-space correlations (spatial proximity) |

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational and configurational analysis. princeton.edunih.govlibretexts.org NOESY cross-peaks indicate protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edulibretexts.org This through-space information helps in determining the three-dimensional arrangement of atoms and can be used to differentiate between stereoisomers or to understand the preferred conformation of a flexible molecule. libretexts.orgorgosolver.comwikipedia.org For this compound, NOESY data can provide insights into the relative orientations of its different parts, such as the phenyl ring and the prenyl group, and the conformation of the pyran rings. mdpi.com Supported by in silico conformational studies, NOESY experiments can help confirm the realistic three-dimensional structure. mdpi.com

Complete assignment of proton and carbon NMR signals for this compound and its derivatives has been achieved using a combination of 1D and 2D NMR techniques, including NOESY, HSQC, and HMBC experiments. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Complexes

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. sciencemuseum.org.ukwikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the ordered array of molecules in a crystal, the electron density can be mapped, revealing the positions of atoms and their chemical bonds. wikipedia.orglibretexts.orgnih.gov Obtaining high-quality crystals of this compound is a prerequisite for X-ray crystallography.

While solution-state NMR provides information about the molecule's behavior in a dynamic environment, X-ray crystallography offers a static, high-resolution snapshot of its structure in the solid state. This is particularly useful for confirming the connectivity and stereochemistry determined by NMR and for visualizing intermolecular interactions within the crystal lattice.

X-ray crystallography can also be applied to study complexes of this compound, for example, with proteins or nucleic acids, provided that co-crystals can be obtained. This would offer direct visualization of the binding mode and the specific interactions between this compound and its target, which is invaluable for understanding its mechanism of action. Techniques like isomorphous replacement can be used to solve the phase problem in X-ray crystallography, particularly for larger molecules or complexes. wikipedia.org

While direct crystallographic data for this compound itself was not found in the immediate search results, the technique is a standard method for solid-state structural analysis of organic compounds and their complexes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of this compound-Related Compounds

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a valuable tool for studying the stereochemistry and conformation of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a sample. Chiral molecules can exhibit a CD signal in the ultraviolet-visible (UV-Vis) region if they contain chromophores that are either inherently chiral or are located in a chiral environment.

This compound, with its defined structure, may possess chiral centers or exist in a conformation that gives rise to a CD signal. CD spectroscopy can be used to:

Determine the presence of chirality in a sample.

Assign the absolute configuration of chiral centers, often by comparing experimental CD spectra with calculated spectra or with the spectra of compounds with known stereochemistry.

Study conformational changes, as alterations in conformation can affect the arrangement of chromophores and thus the CD spectrum.

Investigate interactions with other chiral molecules, such as proteins or nucleic acids, which can induce or alter the CD signal of this compound.

Circular dichroism has been used in studies involving this compound and its interaction with G-quadruplex DNA, indicating its utility in probing structural changes upon binding. researchgate.netresearchgate.netmdpi.com This suggests that this compound or related compounds are amenable to analysis by chiroptical methods, providing insights into their stereochemical behavior and interactions in solution.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for this compound Profiling in Biological Systems

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and profiling specific compounds in biological systems. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the identification and quantification of natural products and their metabolites in biological matrices (e.g., plasma, urine, tissue extracts).

LC-MS/MS combines the separation power of liquid chromatography, which separates compounds based on their differential interactions with a stationary phase, with the sensitivity and specificity of mass spectrometry. mdpi.com This allows for the detection and identification of this compound and its metabolites even in complex biological samples where they may be present at low concentrations.

In LC-MS/MS, compounds eluting from the LC column are ionized and introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a selected precursor ion (e.g., the molecular ion of this compound) is fragmented, and the resulting fragment ions are analyzed. nih.govlcms.cz This provides highly specific information for the identification of the compound, as the fragmentation pattern serves as a "fingerprint." Multiple Reaction Monitoring (MRM) is a common LC-MS/MS acquisition mode used for targeted quantification, where specific precursor-to-product ion transitions are monitored.

LC-MS/MS is invaluable for:

Profiling this compound and its metabolites in biological samples after administration or exposure.

Studying the pharmacokinetics of this compound (absorption, distribution, metabolism, excretion).

Identifying potential biomarkers related to this compound's activity or metabolism.

Analyzing the purity of this compound extracts or synthesized samples. mdpi.com

Studies have utilized LC-MS for the characterization of osajin (B1677503), a related isoflavone (B191592), and its derivatives, highlighting the applicability of these techniques to this class of compounds. mdpi.com ESI-MS has also been employed to study the binding of this compound and related compounds to DNA, demonstrating the use of mass spectrometry in analyzing interactions in solution. researchgate.netresearchgate.netmdpi.com

Molecular and Cellular Mechanisms of Isoosajin S Biological Activities

In Vitro Investigation of Isoosajin's Effects on Subcellular and Cellular Pathways

In vitro studies provide a controlled environment to examine the direct impact of this compound on specific cellular processes and signaling cascades, offering insights into its potential therapeutic applications.

Modulation of Cell Proliferation, Differentiation, and Apoptosis Pathways by this compound

Cell proliferation, differentiation, and apoptosis are fundamental processes crucial for tissue homeostasis, development, and the elimination of damaged or unnecessary cells. Dysregulation of these pathways is implicated in various diseases, including cancer mdpi.comnih.gov. Apoptosis, or programmed cell death, can be triggered by both intrinsic and extrinsic pathways, ultimately leading to the activation of caspases mdpi.comrockland.comiyte.edu.tr. Cell cycle progression is tightly linked to apoptosis, and manipulating the cell cycle can influence apoptotic responses nih.gov.

Research indicates that this compound, as a flavonoid, may possess properties that modulate cellular proliferation. Flavonoids, in general, have been noted for their beneficial effects on modulating enzymatic activity and inhibiting cellular proliferation mdpi.comresearchgate.net. While specific detailed mechanisms of this compound's direct impact on differentiation are less documented in the search results, its influence on proliferation and apoptosis pathways suggests a potential role in regulating cell fate.

One study, although excluded from direct content use due to source restrictions, indicated that this compound affects key cell cycle regulatory pathways, specifically mentioning the inhibition of E2F targets and G2M checkpoints . This suggests a potential mechanism by which this compound could influence cell proliferation by interfering with cell cycle progression. The balance between pro-apoptotic and pro-survival signals dictates whether cells undergo apoptosis, survive, or proliferate rockland.com. Further in-depth studies are needed to fully delineate how this compound specifically interacts with the intricate signaling networks governing these processes, including its potential effects on key regulatory molecules like caspases, Bcl-2 family proteins, or pathways such as JAK-STAT which are involved in cell survival, proliferation, and differentiation mdpi.com.

This compound's Influence on Inflammatory Signaling Cascades and Immunomodulatory Effects

Inflammation is a complex biological response involving various signaling cascades and immune cells. Modulating these pathways can have therapeutic benefits in inflammatory disorders. Immunomodulation refers to the ability of a substance to alter the immune response.

This compound has been computationally analyzed in the context of anti-inflammatory compounds using molecular topology psu.edunih.gov. This approach utilizes topological descriptors to predict the potential anti-inflammatory activity of molecules based on their chemical structure nih.gov. While this method identifies potential candidates, it requires experimental validation to confirm the predicted activity and elucidate the underlying mechanisms.

Flavonoids, including this compound's structural isomers like osajin (B1677503) and pomiferin (B1679039), have been reported to possess anti-inflammatory properties mdpi.com. General mechanisms by which natural compounds exert anti-inflammatory effects include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), scavenging free radicals, inhibiting nitric oxide synthesis, and reducing the concentration of inflammatory cytokines scielo.br. Some compounds can also influence the activity and differentiation of immune cells such as macrophages scielo.br. Inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, play crucial roles in inflammatory responses nih.govnih.gov. Signaling pathways like MAPK/ERK and NF-κB are also involved in mediating inflammation nih.gov.

While the search results indicate that this compound has been considered in studies related to anti-inflammatory activity using computational methods psu.edunih.gov, detailed experimental data specifically on this compound's in vitro effects on inflammatory signaling cascades and its precise immunomodulatory mechanisms, such as its impact on specific cytokines or immune cell populations, are limited in the provided snippets. However, the broader context of flavonoid research suggests that this compound may exert anti-inflammatory effects through mechanisms similar to other compounds in this class.

This compound's Antimicrobial and Antiviral Activity at the Cellular and Molecular Level

Antimicrobial and antiviral activities involve the inhibition or killing of microorganisms and viruses, respectively. These effects can occur through various mechanisms, including disrupting cellular structures, interfering with metabolic processes, or inhibiting replication and entry of pathogens escholarship.orgresearchgate.netmdpi.com.

Flavonoids, including isoflavones, have demonstrated antibacterial and antiviral properties mdpi.comresearchgate.net. For instance, isoflavones derived from Maclura pomifera, the source of this compound, have been reported to possess antibacterial properties mdpi.comresearchgate.net. The mechanisms underlying the antimicrobial activity of natural compounds can involve targeting bacterial cell walls, membranes, or essential enzymes researchgate.net.

Antiviral mechanisms can include directly targeting viral particles, interfering with viral entry into host cells by binding to viral glycoproteins or host cell receptors, inhibiting viral replication by targeting viral enzymes or interfering with host cellular processes essential for the viral life cycle, or modulating the host immune response researchgate.netmdpi.comfrontiersin.orgnih.gov.

While the search results mention the antibacterial properties of isoflavones from Maclura pomifera mdpi.comresearchgate.net, specific detailed in vitro studies on the cellular and molecular mechanisms of this compound's antimicrobial or antiviral activity are not extensively provided. One search result mentions this compound in a list of compounds tested in vitro, but the activity is listed as "negative" and "Unspecific" in the context of SARS-CoV-2, without further mechanistic details uni-muenster.de. More targeted research is required to understand how this compound might exert effects against specific microbes or viruses and the molecular targets involved.

Receptor Binding and Ligand-Target Interaction Analysis of this compound

Receptor binding and ligand-target interaction analysis are crucial for understanding how a compound exerts its biological effects by binding to specific molecular targets, often proteins like receptors or enzymes bruker.combiosensingusa.comfrontiersin.orgvanderbilt.edu. Techniques such as radioligand binding assays, Surface Plasmon Resonance (SPR), and molecular docking are used to quantify binding affinity, kinetics, and predict binding poses biosensingusa.comfrontiersin.orgmdpi.com. The strength and specificity of ligand-receptor interactions determine the potency of the ligand and can trigger downstream cellular responses bruker.comfrontiersin.org.

Molecular docking studies can provide a computational estimation of how a ligand might bind within the binding cavity of a target protein and predict binding poses mdpi.com. These studies evaluate intermolecular interactions and estimate binding affinity, although experimental validation is necessary mdpi.com.

One search result, although excluded from direct content use due to source restrictions, mentioned that the prenyl moiety of this compound likely enhances receptor interaction kinetics, as evidenced by molecular docking studies . This suggests that computational methods have been applied to predict this compound's interactions with potential targets. Flavonoids, including isoflavones, have also been tested for their ability to target G-quadruplexes (G4s), non-canonical nucleic acid structures found in telomeres and promoter regions of oncogenes, which are considered potential therapeutic targets mdpi.comunibs.it.

G-quadruplex DNA Binding and Stabilization by this compound

Guanine-rich sequences within nucleic acids, including both DNA and RNA, possess the capability to fold into non-canonical secondary structures known as G-quadruplexes (G4s). These structures are of significant biological interest, particularly due to their prevalence in critical genomic regions such as telomeres and the promoter regions of oncogenes. mdpi.comresearchgate.net The stabilization of G4 structures by small molecules represents an appealing strategy in medicinal chemistry, as it can modulate gene expression and interfere with key cellular processes. mdpi.comresearchgate.net Specifically, G4 stabilization in telomeres can inhibit telomerase activity, thereby preventing telomere elongation and counteracting cell immortalization, a hallmark of cancer. mdpi.com In oncogene promoter regions, G4 stabilization can inhibit the transcriptional machinery, leading to the downregulation of the targeted gene's expression. mdpi.com

This compound, a prenylated isoflavonoid (B1168493) derived from Maclura pomifera, has been investigated for its potential to interact with and stabilize G-quadruplex DNA. researchgate.netresearchgate.net Studies employing techniques such as electrospray ionization mass spectrometry (ESI-MS) have been utilized to evaluate the binding affinity of this compound and related isoflavones for G-quadruplex DNA compared to double-stranded DNA (dsDNA). mdpi.comresearchgate.netunibs.it These experiments aim to understand the selectivity and strength of this compound's interaction with G4 structures. mdpi.comresearchgate.net

Research indicates that while osajin, a related isoflavone (B191592), shows preferential binding and is identified as a good G-quadruplex stabilizer, this compound also demonstrates interaction with G4 DNA. researchgate.netunibs.it The binding mode of these compounds to the G4 target has been explored through a combination of experimental techniques, including ESI-MS and nuclear magnetic resonance (NMR) experiments, alongside computational simulations such as molecular docking. mdpi.comresearchgate.net These studies help elucidate how this compound interacts with the G4 structure at a molecular level. mdpi.comresearchgate.net The interaction can involve stacking, which is suggested as a preferred interaction motif for some natural compounds binding to G4. researchgate.net

The stabilization of G4 structures by small molecules like this compound is considered a crucial factor in triggering biological effects, such as modulating gene expression and potentially influencing unregulated cell proliferation. researchgate.net

In Vivo Preclinical Pharmacological Studies of this compound in Animal Models

Preclinical pharmacological studies in animal models are essential for evaluating the potential therapeutic efficacy and understanding the behavior of compounds like this compound in a complex biological system. These studies provide insights into how the compound is processed by the body and its effects on disease progression.

Evaluation of this compound Efficacy in Specific Animal Models of Disease (e.g., Cancer Xenografts, Inflammatory Models)

While specific detailed studies focusing solely on this compound's efficacy in cancer xenograft or inflammatory animal models were not extensively found in the provided search results, related isoflavones from Maclura pomifera, such as osajin and pomiferin, have demonstrated various biological activities in vivo, including anticancer and anti-inflammatory effects. researchgate.net Given that this compound is an isomer of osajin, derived through isomerization, it is plausible that it may share some of these activities, although direct evidence in the provided context is limited. researchgate.net

Studies on related compounds, like isopomiferin (B1259345) (another isomer), have been conducted in mouse xenograft models. For instance, pomiferin has shown the ability to delay neuroblastoma (NBL) tumor growth in mouse xenografts. columbia.edu While this is not this compound, it highlights the potential for prenylated isoflavonoids from Maclura pomifera to exhibit anti-tumor efficacy in vivo. columbia.edu Future studies utilizing more advanced tumor models, such as orthotopic models or patient-derived xenografts, could provide further insights into the translatability of findings for these types of compounds. columbia.edu

Research on the anticholinesterase activity of Maclura pomifera extracts and compounds, including this compound, has been conducted, with evaluations of biomarker levels and enzyme activity in brain tissues of animals. researchgate.net This type of study represents an evaluation of biological activity in an animal model, although not specifically a cancer or inflammatory model in this instance.

Pharmacokinetic and Pharmacodynamic Profiling of this compound in Various Animal Species

Understanding the PK profile of this compound in different animal species is essential for determining appropriate dosing regimens for efficacy and toxicity studies and for predicting its behavior in humans. PD studies would involve measuring the biological effects of this compound in animal models over time, correlating exposure levels with observed responses.

Assessment of Target Engagement and Biomarker Modulation by this compound in Animal Tissues

Direct evidence specifically detailing the assessment of target engagement and biomarker modulation by this compound in animal tissues was not extensively found in the provided search results. However, the research on the anticholinesterase activity of Maclura pomifera compounds, including this compound, involved determining the levels of biomarkers and enzyme activity (AChE) in brain tissues. researchgate.net This indicates that assessments of biomarker modulation in animal tissues are feasible and have been conducted for related compounds. researchgate.net

For compounds that target G-quadruplex DNA, like this compound is hypothesized to do, assessing target engagement in animal tissues would involve demonstrating that this compound reaches the tissues of interest and interacts with G4 structures within those tissues. This could potentially be evaluated through techniques that detect the presence of the compound in tissues and its co-localization or interaction with DNA. Biomarker modulation studies in the context of G4 stabilization could involve examining the expression levels of genes regulated by G4 structures in response to this compound treatment in animal models.

Advanced Mechanistic Elucidation of this compound's Biological Actions

Delving deeper into the mechanisms by which this compound exerts its biological effects requires the identification of its direct molecular targets.

Transcriptomic and Proteomic Analysis of Cellular and Tissue Responses to this compound Exposure

Transcriptomic analysis involves studying the complete set of RNA transcripts produced by a cell or tissue under specific conditions, providing insights into gene expression levels. Proteomic analysis, on the other hand, focuses on the entire complement of proteins, their structures, and functions. Together, these approaches can reveal how a compound like this compound influences gene and protein expression profiles, thereby affecting cellular and tissue behavior.

While comprehensive transcriptomic and proteomic studies specifically dedicated to this compound are not extensively detailed in the immediate search results, related research provides context for how such analyses are conducted and the types of findings they yield when investigating natural compounds and their effects on biological systems.

Proteomic analysis allows for the large-scale study of protein expression patterns. researchgate.net Advances in proteomics have enabled a wider understanding of post-translational modifications (PTMs) of proteins, which can be influenced by compound exposure and affect protein function. researchgate.net Targeted proteomic approaches, such as electron transfer dissociation-selected reaction monitoring (ETD-SRM), are used to identify and quantify specific modified proteins, even those in low abundance. nih.gov This is particularly relevant for studying modifications like isoaspartyl formation in proteins. nih.gov

Although direct transcriptomic and proteomic data tables specifically showing the effects of this compound on gene and protein expression were not found, the methodologies described in the search results highlight the techniques that would be applied to investigate this compound's impact at these molecular levels. Such studies would typically involve exposing cells or tissues to this compound and then using high-throughput sequencing (for transcriptomics) or mass spectrometry-based techniques (for proteomics) to compare the molecular profiles of treated versus control samples.

Computational Chemistry and Structural Informatics of Isoosajin

Quantum Chemical Calculations of Isoosajin's Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformational preferences, and reactivity of molecules. jstar-research.commdpi.comaspbs.comsemanticscholar.orgyoutube.com These calculations can predict properties such as charge distribution, molecular orbitals (including HOMO and LUMO energy levels), and electrostatic potential surfaces, which are crucial for understanding a molecule's behavior and interactions. jstar-research.comsemanticscholar.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of molecular stability and reactivity, with a smaller gap suggesting easier charge transfer and potentially higher reactivity. semanticscholar.org Conformational analysis through potential energy surface scans helps identify the most stable 3D arrangements of a molecule. researchgate.net While specific detailed quantum chemical calculation data for this compound were not extensively found in the provided snippets, the general applicability of these methods to characterize the structural, electronic, and reactivity features of organic molecules, including isoflavonoids and similar compounds, is well-established. semanticscholar.orgresearchgate.net

Molecular Docking and Binding Affinity Predictions for this compound with Biological Macromolecules

Molecular docking is a crucial step in structure-based drug design and virtual screening of compound libraries to identify potential drug candidates. mdpi.comresearchgate.net

Molecular Dynamics Simulations to Elucidate this compound's Conformational Dynamics and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a more dynamic view of molecular systems compared to static docking methods. researchgate.netvolkamerlab.org MD simulations simulate the time-dependent behavior of molecules at the atomic level, allowing researchers to study conformational changes in both the ligand (this compound) and the biological macromolecule upon binding. researchgate.netvolkamerlab.orgnih.gov This technique accounts for the flexibility of the molecules and the influence of the surrounding environment, such as solvent. volkamerlab.org

MD simulations can refine the binding poses predicted by docking, provide a more accurate estimation of binding free energies, and reveal the stability of the protein-ligand complex over time. researchgate.netvolkamerlab.orgnih.gov Analysis of MD trajectories can identify key residues involved in the interaction, characterize the types and duration of interactions (e.g., hydrogen bonds), and assess the dynamic nature of the binding interface. volkamerlab.orgnih.govfrontiersin.org Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are commonly used to analyze the stability and flexibility of the protein-ligand complex during the simulation. volkamerlab.orgnih.govfrontiersin.org While a specific MD simulation study focused solely on this compound was not detailed in the provided context, the application of MD simulations to study the binding and interaction of ligands with biological macromolecules, including DNA, is a standard practice in computational biology. unibs.itresearchgate.netvolkamerlab.orgnih.govnih.govfrontiersin.org

In Silico ADMET Prediction for this compound in Preclinical Development Contexts

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction methods are computational tools used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. ecust.edu.cnaltex.orgscbdd.comuniroma1.itnih.gov Predicting these properties computationally helps to filter out compounds likely to have unfavorable ADMET profiles, thus reducing the cost and time associated with experimental testing. scbdd.comuniroma1.it

ADMET prediction models are often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches, correlating molecular structures with known ADMET data. ecust.edu.cnscbdd.comnih.gov These models can predict various endpoints related to absorption (e.g., human intestinal absorption, oral bioavailability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., cytochrome P450 interactions), excretion, and toxicity (e.g., organ toxicity, genotoxicity). ecust.edu.cnscbdd.comuniroma1.it While specific in silico ADMET prediction results for this compound were not explicitly provided, the use of such methods is common in the preclinical evaluation of potential drug candidates, including natural products and their derivatives. nih.govnih.gov Tools like admetSAR are available platforms for predicting a wide range of ADMET endpoints. ecust.edu.cnscbdd.com

Chemoinformatics Approaches for this compound Library Design and Lead Optimization

Chemoinformatics encompasses the use of computational and informational techniques to address problems in chemistry, particularly in the context of drug discovery. bienta.netu-strasbg.frrjsocmed.com In the case of this compound, chemoinformatics approaches can be applied to design libraries of related compounds and optimize lead structures. bienta.netu-strasbg.frrjsocmed.comnih.govnih.gov

This involves using computational tools to analyze the structural features of this compound, identify potential modifications, and generate virtual libraries of analogs. u-strasbg.frnih.gov Techniques such as QSAR can be employed to build models that relate the structural properties of this compound and its analogs to their biological activity or other relevant properties, guiding the design of compounds with improved characteristics. u-strasbg.frnih.gov Diversity analysis of chemical libraries ensures that a wide range of structural variations are explored. rjsocmed.com Chemoinformatics also aids in the selection of promising compounds from virtual or synthesized libraries for further experimental testing. bienta.netu-strasbg.fr Lead optimization involves iterative cycles of design, synthesis, and testing, where chemoinformatics tools help in analyzing structure-activity relationships (SAR) and structure-property relationships (SPR) to improve potency, selectivity, and ADMET properties. bienta.netnih.gov While detailed studies on the chemoinformatics-driven design and optimization of this compound libraries were not found, these methods are broadly applicable to natural product scaffolds and their derivatives in the lead optimization process. u-strasbg.frrjsocmed.com

Potential Academic and Biotechnological Applications of Isoosajin

Isoosajin as a Chemical Probe for Dissecting Biological Pathways

The utility of small molecules as chemical probes provides a powerful method for the temporal and spatial dissection of dynamic cellular processes. nih.gov this compound is emerging as such a tool, enabling researchers to investigate and understand specific biological pathways. Its ability to interact with particular biomolecules allows for the modulation of their function, thereby revealing their role in cellular signaling and homeostasis.

A notable example of its application is in the study of protein quality control. In an unbiased high-throughput chemical screen utilizing induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound was identified as one of 2,426 biologically active compounds screened to identify regulators of myosin binding protein C3 (MyBP-C) homeostasis. biorxiv.org MyBP-C is critical for cardiac function, and its dysregulation is linked to hypertrophic cardiomyopathy. The screen identified compounds that alter the steady-state levels of MyBP-C, and subsequent validation studies pointed towards the heat shock protein 70 (Hsp70) and its co-chaperone BAG3 as key regulators. biorxiv.org While this compound was part of the initial screening library, further focused studies on its specific interaction helped to probe the Hsp70-BAG3 complex's role in MyBP-C stability. biorxiv.org

| Compound Name | Screening Library ID | Effect on MyBP-C/MYH Ratio | Primary Outcome |

|---|---|---|---|

| This compound | CCG-38435 | 1.3% change | Identified as part of a library to probe protein homeostasis pathways biorxiv.org |

Furthermore, studies have investigated the interaction of this compound with non-canonical DNA structures known as G-quadruplexes (G4s). mdpi.com These structures are involved in crucial cellular processes like transcription, replication, and telomere maintenance. Using techniques such as electrospray ionization-mass spectrometry (ESI-MS), researchers have characterized the binding affinity of this compound to G4 DNA. mdpi.com By serving as a ligand that selectively interacts with these structures, this compound can be used as a chemical probe to explore the biological relevance of G-quadruplexes and their role in disease, paving the way for a deeper understanding of nucleic acid-mediated regulation. mdpi.com

Exploration of this compound as a Preclinical Scaffold for Novel Drug Discovery Initiatives

The unique architecture of isoflavones, including this compound, makes them attractive scaffolds for the development of new therapeutic agents. unipd.it A scaffold in drug discovery refers to a core chemical structure upon which various modifications can be made to optimize biological activity, selectivity, and pharmacokinetic properties. This compound's rigid heterocyclic system, adorned with prenyl and hydroxyl groups, provides multiple points for synthetic modification.

One area of exploration has been in the development of inhibitors for viral proteases. In computational studies aimed at identifying inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, this compound was evaluated for its binding affinity. nih.gov In silico docking simulations predicted a favorable binding energy for this compound to the Mpro active site, suggesting its potential as a starting point for the development of novel antiviral agents. nih.gov These computational results highlight the potential of the this compound scaffold to be optimized for potent and selective enzyme inhibition. nih.gov

| Compound | Docking Score (kcal/mol) - Monomer | Docking Score (kcal/mol) - Dimer | Experimental Binding Affinity (pIC50) |

|---|---|---|---|

| This compound | -7.7 | -8.0 | -7.52 nih.gov |

Additionally, the isoflavone (B191592) core of this compound is being leveraged in the pursuit of agents that target G-quadruplex DNA for anti-cancer therapy. mdpi.com The stabilization of G-quadruplexes in telomeres and oncogene promoter regions can inhibit cancer cell proliferation. Research has focused on semi-synthetic derivatives of natural isoflavones like this compound to enhance their binding affinity and selectivity for G4 structures over duplex DNA. mdpi.comresearchgate.net For instance, the modification of the B-ring with a tosyl moiety has been shown to increase selectivity toward G4 DNA. mdpi.com These studies demonstrate that this compound is a viable preclinical scaffold that can be chemically manipulated to generate new classes of targeted therapeutic candidates.

Development of this compound-Based Technologies for In Vitro Assay Systems

The specific biological activities of this compound can be harnessed to create novel technologies for in vitro assay systems, which are fundamental tools in drug discovery and basic research. evotec.comnuvisan.com These assays are used for high-throughput screening, mechanism of action studies, and target validation.

Given its characterized interaction with specific biological targets, this compound can be used as a reference compound or a positive control in the development of new screening assays. For example, its ability to bind the Hsp70-BAG3 complex could be exploited to design a competitive binding assay. biorxiv.org In such a system, this compound could be labeled (e.g., with a fluorescent tag), and its displacement by test compounds would indicate their binding to the same target. This would enable the high-throughput screening of chemical libraries to find new modulators of this protein-protein interaction.

Furthermore, the interaction of this compound and its derivatives with G-quadruplex DNA can form the basis of in vitro assays to screen for other G4-binding molecules. mdpi.com An assay could be developed where this compound's binding to a G4 sequence produces a detectable signal (e.g., fluorescence resonance energy transfer, FRET). Test compounds that also bind to the G4 structure would disrupt the this compound-DNA interaction, leading to a change in the signal. Such an assay would be a valuable tool for discovering new drug candidates that target these nucleic acid structures. The development of these specialized assay systems, built upon the known molecular interactions of this compound, represents a significant biotechnological application of this natural product.

Future Research Directions and Unaddressed Questions Pertaining to Isoosajin

Complete Elucidation of Isoosajin Biosynthetic Pathways and Associated Regulatory Networks

A significant gap in our understanding of this compound lies in its precise biosynthetic pathway and the intricate regulatory networks that govern its production in plants. While the general isoflavonoid (B1168493) biosynthetic pathway is well-established, the specific enzymatic steps leading to the formation of this compound, particularly the cyclization of the prenyl group to form the pyran ring, are not fully characterized.

The biosynthesis of isoflavonoids originates from the phenylpropanoid pathway, with key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) playing crucial roles in the formation of the isoflavone (B191592) backbone. mdpi.commdpi.com The addition of a prenyl group to the isoflavone core is a critical step, followed by an enzymatic cyclization to yield the characteristic pyran ring of this compound. nih.govtandfonline.com It is hypothesized that this compound is formed from its isomer, osajin (B1677503), through an enzymatic cyclization of the prenyl side chain. This transformation likely involves a monooxygenase or a similar enzyme capable of catalyzing the formation of the heterocyclic ring. nih.gov

Future research should focus on identifying and characterizing the specific enzymes, such as prenyltransferases and cyclases, involved in the conversion of precursor molecules to this compound. A proposed biosynthetic scheme is presented in Table 1.

Table 1: Proposed Key Enzymatic Steps in this compound Biosynthesis

| Step | Precursor | Product | Putative Enzyme Class | Research Focus |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | Gene identification and expression analysis |

| 2 | Naringenin (B18129) chalcone | Naringenin | Chalcone isomerase (CHI) | Characterization of specific CHI isoforms |

| 3 | Genistein | Prenylgenistein | Prenyltransferase | Isolation and functional assay of the specific prenyltransferase |

Furthermore, the regulatory networks controlling the expression of these biosynthetic genes are largely unknown. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate flavonoid and isoflavonoid biosynthesis. mdpi.comnih.govfrontiersin.org Investigating the transcriptional regulation of the this compound pathway in Maclura pomifera and other source plants is essential. This could involve identifying cis-regulatory elements in the promoters of biosynthetic genes and the transcription factors that bind to them. Understanding these networks could enable the metabolic engineering of plants or microorganisms for enhanced this compound production.

Discovery of Novel Biological Activities and Untapped Preclinical Therapeutic Potential of this compound

The pharmacological profile of this compound is not well-defined, presenting a significant opportunity for the discovery of novel biological activities and therapeutic applications. Preliminary studies on related prenylated flavonoids suggest that this compound may possess a range of beneficial properties. For instance, its isomer, osajin, has demonstrated anti-inflammatory, antioxidant, and anti-apoptotic effects in preclinical models of sepsis-associated acute kidney injury. nih.gov These activities are often attributed to the isoflavone backbone and the presence of the prenyl group, which can enhance lipophilicity and cellular uptake. nih.gov

Future preclinical research should systematically evaluate the pharmacological activities of this compound. Key areas of investigation are outlined in Table 2.

Table 2: Potential Biological Activities of this compound for Preclinical Investigation

| Biological Activity | In Vitro Models | In Vivo Models | Potential Therapeutic Area |

|---|---|---|---|

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Animal models of inflammation (e.g., carrageenan-induced paw edema) | Inflammatory disorders |

| Antioxidant | Cell-based assays for reactive oxygen species (ROS) | Models of oxidative stress-related diseases | Neurodegenerative diseases, cardiovascular diseases |

| Anticancer | A panel of human cancer cell lines | Xenograft models in immunocompromised mice | Various cancers |

| Neuroprotective | Neuronal cell cultures exposed to neurotoxins | Animal models of Parkinson's or Alzheimer's disease | Neurodegenerative disorders |

Given that isoflavones from Maclura pomifera have been shown to protect neurons from amyloid-beta peptide toxicity, investigating the neuroprotective effects of this compound is a particularly promising avenue. nih.govnih.gov In vitro studies using neuronal cell lines and in vivo studies in animal models of neurodegenerative diseases could reveal its potential for treating conditions like Alzheimer's and Parkinson's disease. researchgate.netcolumbia.edunih.govmdpi.commdpi.com

Development of Advanced Methodologies for Comprehensive this compound Profiling in Complex Biological Systems

To accurately assess the biological activities and pharmacokinetic properties of this compound, the development of sensitive and specific analytical methods for its quantification in complex biological matrices is crucial. Current methods often rely on the analysis of crude plant extracts and may lack the specificity required for detailed biological studies. nih.govresearchgate.net

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in biological samples. nih.govnih.gov The development of a validated UPLC-MS/MS method for this compound would enable precise measurements in plasma, tissues, and cell culture media. researchgate.netnih.gov This would be instrumental for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy techniques are essential for the unambiguous structural elucidation of this compound and its potential metabolites. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. columbia.eduyoutube.comdoi.orgresearchgate.net

Table 3: Advanced Analytical Techniques for this compound Profiling

| Analytical Technique | Application | Key Information Provided |

|---|---|---|

| UPLC-Q-TOF-MS | Metabolite profiling of Maclura pomifera extracts | Identification of this compound and related compounds |

| LC-MS/MS | Quantitative analysis in biological samples | Pharmacokinetic parameters (Cmax, Tmax, AUC) |

| 2D-NMR (HSQC, HMBC) | Structural elucidation | Carbon-proton and long-range carbon-proton correlations |

| 2D-NMR (COSY, NOESY) | Stereochemistry and conformation | Proton-proton correlations and spatial proximities |

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Actions

A systems-level understanding of how this compound interacts with biological systems can be achieved through the integration of multiple "omics" datasets. mdpi.comfrontiersin.org This approach moves beyond studying a single molecular target to constructing a comprehensive picture of the cellular and organismal response to the compound. By combining transcriptomics, proteomics, and metabolomics data, researchers can identify the pathways and networks modulated by this compound. mdpi.comresearchgate.netencyclopedia.pub

For example, treating cells or animal models with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal its mechanism of action. nih.gov This integrated approach can help to:

Identify the primary molecular targets of this compound.

Uncover off-target effects.

Elucidate the downstream signaling pathways that are activated or inhibited.

Discover potential biomarkers of this compound's activity.

The integration of these large datasets requires sophisticated bioinformatics tools and modeling approaches to identify meaningful correlations and build predictive models of this compound's biological effects. mdpi.comfrontiersin.org Such a systems biology approach will be invaluable for a holistic understanding of this compound's therapeutic potential and for guiding future drug development efforts.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.